molecular formula C11H10FNO3 B2369642 1-(2-fluorobenzoyl)azetidine-3-carboxylic Acid CAS No. 866150-19-8

1-(2-fluorobenzoyl)azetidine-3-carboxylic Acid

Cat. No.: B2369642
CAS No.: 866150-19-8
M. Wt: 223.203
InChI Key: BVIVMXWYIGFMSD-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzoyl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C11H10FNO3 and a molecular weight of 223.2 g/mol It is characterized by the presence of a fluorobenzoyl group attached to an azetidine ring, which is further substituted with a carboxylic acid group

Preparation Methods

The synthesis of 1-(2-fluorobenzoyl)azetidine-3-carboxylic acid typically involves the reaction of 2-fluorobenzoyl chloride with azetidine-3-carboxylic acid under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-(2-Fluorobenzoyl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Fluorobenzoyl)azetidine-3-carboxylic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzoyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance the compound’s binding affinity to these targets, while the azetidine ring provides structural rigidity. This combination allows the compound to modulate biological pathways effectively, leading to its observed effects .

Comparison with Similar Compounds

1-(2-Fluorobenzoyl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(2-Chlorobenzoyl)azetidine-3-carboxylic acid: Similar in structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.

    1-(2-Bromobenzoyl)azetidine-3-carboxylic acid:

    1-(2-Methylbenzoyl)azetidine-3-carboxylic acid: The presence of a methyl group instead of a halogen atom results in different steric and electronic effects.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions compared to its analogs .

Properties

IUPAC Name

1-(2-fluorobenzoyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c12-9-4-2-1-3-8(9)10(14)13-5-7(6-13)11(15)16/h1-4,7H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIVMXWYIGFMSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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